2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable amine to form the corresponding urea derivative . This intermediate is then subjected to further reactions, including sulfonation and coupling with a pyridine derivative, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and molecular targets.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry. Its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for further study.
Properties
Molecular Formula |
C25H26ClN3O3S |
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Molecular Weight |
484.0 g/mol |
IUPAC Name |
2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H26ClN3O3S/c1-5-32-21-9-7-6-8-20(21)29-24(31)23-16(3)12-17(4)27-25(23)33-14-22(30)28-18-11-10-15(2)19(26)13-18/h6-13H,5,14H2,1-4H3,(H,28,30)(H,29,31) |
InChI Key |
OASCOMLLABOJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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